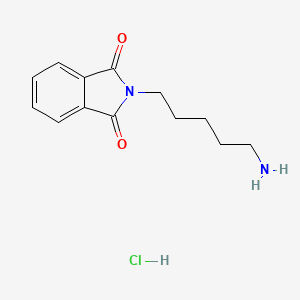

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride

Descripción general

Descripción

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an isoindoline-1,3-dione core with a 5-aminopentyl side chain, making it a versatile molecule for various chemical reactions and applications.

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can inhibit acetylcholinesterase (ache), a key enzyme involved in alzheimer’s disease . The two carbonyl groups of phthalimide facilitate hydrogen bonds with the enzyme .

Biochemical Pathways

Given the compound’s potential as an ache inhibitor, it may impact the cholinergic pathway, which plays a crucial role in memory and learning processes .

Pharmacokinetics

The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, suggesting potential bioavailability .

Result of Action

Isoindoline-1,3-dione derivatives have shown potential as therapeutic agents, particularly in the context of neurodegenerative diseases like alzheimer’s .

Action Environment

It is known that the compound is sensitive to light, moisture, and heat .

Análisis Bioquímico

Biochemical Properties

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and AChE is competitive, meaning the compound binds to the active site of the enzyme, preventing acetylcholine from being hydrolyzed . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, which can have various physiological effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of dopamine receptors, particularly the D2 receptor . This modulation can influence the signaling pathways associated with dopamine, affecting processes such as mood regulation, motor control, and reward mechanisms. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with AChE involves the formation of hydrogen bonds with the enzyme’s active site, inhibiting its activity . Additionally, this compound can act as an allosteric modulator of dopamine receptors, binding to sites other than the active site and inducing conformational changes that affect receptor function . These interactions can lead to changes in enzyme activity, receptor signaling, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced symptoms of neurological disorders . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes:

Condensation Reaction: Phthalic anhydride reacts with 5-aminopentylamine in the presence of a suitable solvent like toluene under reflux conditions to form the isoindoline-1,3-dione core.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione core, converting them into hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation Products: Oxidized derivatives with modified amino groups.

Reduction Products: Hydroxylated isoindoline derivatives.

Substitution Products: Various substituted isoindoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparación Con Compuestos Similares

Phthalimide: A structurally related compound with similar biological activities.

N-Substituted Isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but differ in their side chains, leading to variations in their biological activities.

Uniqueness: 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is unique due to its specific side chain, which imparts distinct chemical reactivity and biological properties. Its ability to act as an enzyme inhibitor and its potential anticonvulsant activity make it a valuable compound for further research and development.

Actividad Biológica

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindoline core with an aminoalkyl side chain, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds related to isoindoline-1,3-dione can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways. A notable study demonstrated that specific isoindoline derivatives had IC50 values ranging from 0.1 to 10 µM against different cancer cell lines, indicating potent anticancer effects .

Neuroprotective Effects

Isoindoline derivatives have been investigated for their neuroprotective capabilities. They are known to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In a study involving molecular docking and biological evaluation, certain isoindoline derivatives showed AChE inhibitory activities with IC50 values as low as 2.1 µM, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of isoindoline derivatives has also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells. This mechanism is believed to involve the modulation of signaling pathways related to inflammation and apoptosis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Anti-inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-κB) signaling, leading to decreased expression of inflammatory mediators .

Case Studies

Several studies have evaluated the biological activity of isoindoline derivatives:

- Study on Neuroprotection : A series of isoindoline derivatives were tested for their ability to protect PC12 neurons from hydrogen peroxide-induced cell death. Compounds exhibited neuroprotective effects at concentrations as low as 5 µM .

- Anticancer Efficacy : In vitro tests on human cancer cell lines showed that certain isoindoline derivatives could significantly inhibit cell proliferation and induce apoptosis. The most potent derivative had an IC50 value of 0.05 µM against Caco-2 cells .

- Anti-inflammatory Effects : Isoindoline derivatives were assessed for their ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels in treated animals compared to controls .

Data Summary

Propiedades

IUPAC Name |

2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJDPHUEWISYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590445 | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7292-63-9 | |

| Record name | 7292-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.